molecular formula C9H15F3N2O B11479171 (2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide

(2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide

Cat. No.: B11479171
M. Wt: 224.22 g/mol
InChI Key: PMCHXAOZMYGJAM-UHFFFAOYSA-N
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Description

(2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide is a synthetic organic compound characterized by the presence of trifluoromethyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide typically involves the reaction of a trifluoromethyl ketone with an isopropylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. Common reagents used in the synthesis include trifluoroacetic acid and isopropylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethyl compounds.

Scientific Research Applications

(2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide: An isomer with different spatial arrangement.

    3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylamino)propanamide: A compound with an amine group instead of an imino group.

Uniqueness

(2Z)-3,3,3-trifluoro-N-(propan-2-yl)-2-(propan-2-ylimino)propanamide is unique due to its specific (2Z) configuration, which can influence its reactivity and interaction with biological targets. The presence of both trifluoromethyl and imino groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

3,3,3-trifluoro-N-propan-2-yl-2-propan-2-yliminopropanamide

InChI

InChI=1S/C9H15F3N2O/c1-5(2)13-7(9(10,11)12)8(15)14-6(3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

PMCHXAOZMYGJAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=NC(C)C)C(F)(F)F

Origin of Product

United States

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